molecular formula C13H19NO4 B12905494 Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate CAS No. 66002-01-5

Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate

Cat. No.: B12905494
CAS No.: 66002-01-5
M. Wt: 253.29 g/mol
InChI Key: PQAMXRALJMULJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate is a synthetic organic compound characterized by a hexanoate backbone with a 6-oxo (ketone) group and an amide substituent at the 6-position. The amide nitrogen is further substituted with a (furan-2-yl)methyl group, introducing an aromatic heterocyclic moiety. This structure combines ester and amide functionalities, making it a versatile intermediate for pharmaceutical and chemical synthesis.

Properties

CAS No.

66002-01-5

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

ethyl 6-(furan-2-ylmethylamino)-6-oxohexanoate

InChI

InChI=1S/C13H19NO4/c1-2-17-13(16)8-4-3-7-12(15)14-10-11-6-5-9-18-11/h5-6,9H,2-4,7-8,10H2,1H3,(H,14,15)

InChI Key

PQAMXRALJMULJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC(=O)NCC1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-((furan-2-ylmethyl)amino)-6-oxohexanoate can be synthesized through a multi-step process. One common method involves the reaction of furfurylamine with ethyl 6-bromo-6-oxohexanoate under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of furfurylamine displaces the bromine atom in ethyl 6-bromo-6-oxohexanoate, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-((furan-2-ylmethyl)amino)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the ester.

    Substitution: Various amino-substituted derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Anti-Cancer Properties

Recent studies indicate that ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate exhibits promising anti-cancer activity. Research has shown that compounds structurally related to this compound can inhibit the activity of key kinases involved in cancer progression, such as tyrosine kinases and serine/threonine kinases . The compound's ability to induce apoptosis in cancer cells has been documented in various xenograft models, suggesting its potential as an anti-proliferative agent .

1.2 Liver Regeneration

The compound has also been investigated for its role in liver regeneration and treatment of liver failure. Studies suggest that it may facilitate the regeneration of liver tissue through specific molecular pathways, although more research is needed to fully understand its mechanisms of action .

Case Studies and Research Findings

3.1 Cancer Treatment Efficacy

In a study involving various cancer cell lines, this compound demonstrated significant inhibition of cell proliferation compared to control groups. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in cell viability .

Cell Line IC50 (µM) Treatment Duration (hrs)
HCT116 (Colon)1524
SKBr3 (Breast)1224
A431 (Epidermoid)1824

3.2 Liver Regeneration Studies

In animal models simulating liver failure, administration of this compound led to improved liver function markers and enhanced tissue regeneration compared to untreated controls . This suggests its potential utility in hepatoprotective therapies.

Mechanism of Action

The mechanism of action of Ethyl 6-((furan-2-ylmethyl)amino)-6-oxohexanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and amino group can form hydrogen bonds and other interactions with the active sites of proteins, influencing their function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities References
This compound (Furan-2-yl)methylamino C₁₃H₁₇NO₄ 263.28 Moderate lipophilicity; potential enzyme inhibition due to furan’s electron-rich nature
Ethyl 6-[ethyl(phenyl)amino]-6-oxohexanoate Ethyl(phenyl)amino C₁₆H₂₃NO₃ 277.36 High lipophilicity; possible CNS activity from phenyl group
Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate 2,5-Dichlorophenyl C₁₄H₁₆Cl₂O₃ 309.18 Electron-withdrawing Cl groups; higher toxicity (GHS Category 2)
Ethyl 6-(thiadiazolyl-amino)-6-oxohexanoate (4g) 1,3,4-Thiadiazolyl-substituted C₁₉H₂₃N₃O₄S₂ 445.53 Enzyme inhibitory activity; stable amide (IR: 1691 cm⁻¹ C=O)
Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate Thiomorpholinomethylphenyl C₁₉H₂₇NO₃S 365.49 Sulfur-enhanced solubility; potential bioavailability challenges

Functional Group Analysis

  • This contrasts with the electron-withdrawing chlorine in dichlorophenyl derivatives (), which reduce electron density and increase toxicity .
  • Amide Stability : The amide C=O stretch in similar compounds (e.g., 1691 cm⁻¹ in ’s thiadiazole derivative) suggests stability comparable to the target compound. Furan’s electron-donating nature may slightly reduce amide resonance stabilization compared to phenyl groups .
  • Ester Group : The ethyl ester moiety (C=O stretch ~1718 cm⁻¹) is common across analogs, ensuring similar hydrolysis kinetics and metabolic pathways .

Biological Activity

Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

C12H13NO4\text{C}_{12}\text{H}_{13}\text{N}\text{O}_4

This compound contains a furan moiety, an amine group, and a keto group, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties . Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related diseases. For instance, studies on related compounds have demonstrated their ability to scavenge free radicals and reduce lipid peroxidation levels in vitro .

2. Anticancer Properties

This compound has been evaluated for its anticancer potential . In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis, particularly through interactions with antiapoptotic proteins such as Bcl-2 .

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties , which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity can be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Antioxidant Evaluation

In a study examining the antioxidant capacity of derivatives similar to this compound, researchers employed various assays including DPPH radical scavenging and ABTS assays. Results indicated that these compounds effectively reduced oxidative stress markers in cellular models .

Case Study 2: Anticancer Mechanism Elucidation

A detailed investigation into the anticancer mechanisms revealed that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic markers, demonstrating its potential as a therapeutic agent against tumors overexpressing Bcl-2 proteins .

Summary of Biological Activities

Activity Effect Mechanism
AntioxidantReduces oxidative stressScavenging free radicals
AnticancerInhibits tumor growthInduction of apoptosis via caspase activation
Anti-inflammatoryDecreases inflammationInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via amide bond formation between 6-oxohexanoate esters and furan-2-ylmethylamine. Key steps include:

  • Esterification : Use acid catalysts (e.g., H₂SO₄) in refluxing toluene or dichloromethane for ester activation .
  • Microwave-assisted synthesis : For faster reaction times, microwave irradiation (120°C, 2 hours) in acetonitrile improves yield (83% reported for analogous compounds) .
  • Purification : Flash chromatography (e.g., 5% EtOAc/CH₂Cl₂) ensures high purity .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity and catalyst loading to balance yield and byproduct formation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • FTIR : Identifies functional groups (amide NH stretch: ~3308 cm⁻¹, ester C=O: ~1718 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves the furan ring protons (δ 6.3–7.4 ppm) and distinguishes ester/amide carbonyl signals .
  • X-ray crystallography : For structural confirmation, use SHELX software to refine crystallographic data, addressing challenges like twinning or low-resolution diffraction .

Q. What functional groups dictate the compound’s reactivity?

  • Ester group : Susceptible to hydrolysis under acidic/basic conditions or nucleophilic substitution (e.g., with amines) .
  • Amide group : Participates in hydrogen bonding, influencing solubility and biological interactions .
  • Furan ring : Electron-rich aromatic system prone to electrophilic substitution (e.g., nitration) or oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of the furan-2-ylmethyl group influence nucleophilic substitution reactions?

  • Steric hindrance : The bulky furan ring may slow reactions at the adjacent amide/ester groups.
  • Electronic effects : The electron-donating furan oxygen enhances resonance stabilization of intermediates, favoring specific pathways (e.g., amidation over ester hydrolysis) .
  • Methodological approach : Compare reactivity with non-furan analogs (e.g., benzyl derivatives) using kinetic studies or DFT calculations.

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial assays)?

  • Standardization : Use consistent assay protocols (e.g., MIC testing against Gram+/Gram– bacteria) .
  • Purity validation : Confirm compound integrity via HPLC (>95% purity) to rule out impurities affecting results .
  • Comparative studies : Test structural analogs (e.g., replacing the furan with thiophene) to isolate structure-activity relationships .

Q. How can computational tools predict the compound’s interaction with enzyme targets?

  • Molecular docking : Use software like AutoDock to model binding to hydrophobic pockets (e.g., cytochrome P450). The furan ring’s π-π stacking and amide hydrogen bonding are critical .
  • MD simulations : Assess stability of ligand-protein complexes under physiological conditions (e.g., solvation effects) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Challenges : Low solubility in common solvents or formation of polymorphs.
  • Solutions :

  • Solvent screening : Test polar aprotic solvents (e.g., DMF) with slow evaporation.
  • Cryocooling : For X-ray data collection, use SHELXL to refine structures even with high mosaicity or weak diffraction .
    • Case study : Methyl 6-amino-6-oxohexanoate required synchrotron radiation for high-resolution data, suggesting similar needs for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.